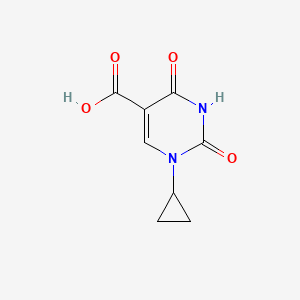
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” (also known as ITCA-650) is a novel compound with a molecular formula of C18H20N2O2S and a molecular weight of 328.431. It is being studied for its potential in treating various medical conditions1.
Synthesis Analysis
The synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives has been developed through a four-step procedure2. However, the specific synthesis process for ITCA-650 is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of ITCA-650 is defined by its molecular formula, C18H20N2O2S1. Unfortunately, the specific structural details or diagrams are not provided in the available resources.
Chemical Reactions Analysis
The chemical reactions involving ITCA-650 are not specified in the available resources. Further research or experimental data would be required for a detailed analysis.Physical And Chemical Properties Analysis
ITCA-650 has a molecular weight of 328.431. Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research has focused on the synthesis of various substituted isoquinoline derivatives due to their relevance in medicinal chemistry. For instance, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives showcases advanced chemical transformations, offering pathways to explore pharmacological activities of similar compounds (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of 4-substituted 1-methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolines highlights innovative synthetic approaches that could be applicable to the synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide derivatives (Dyachenko & Vovk, 2012).
Antitumor Activity
Compounds structurally related to isoquinolines have been studied for their antitumor activities. Research on isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives has demonstrated significant antineoplastic activity in animal models, underscoring the potential of similar compounds for cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Pharmacological Properties
Novel quinolines carrying various moieties such as pyridine, thiophene, and isoquinoline have been synthesized and evaluated as potential anticancer agents. These studies highlight the diverse pharmacological potentials of isoquinoline derivatives, indicating possible research directions for compounds like N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (Ghorab et al., 2016).
Safety And Hazards
The safety and hazards associated with ITCA-650 are not specified in the available resources. It is important to note that this compound is intended for research use only and is not intended for human or veterinary use3.
Orientations Futures
The future directions for ITCA-650 involve further research into its potential for treating various medical conditions1. The specific areas of research or potential applications are not detailed in the available resources.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, access to more specific and detailed resources would be required.
Propriétés
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTLELGVVVKBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)
![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)

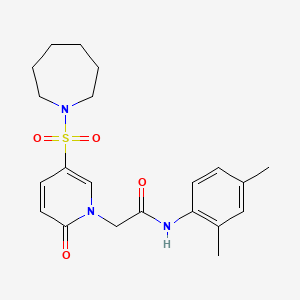
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide](/img/structure/B2894578.png)
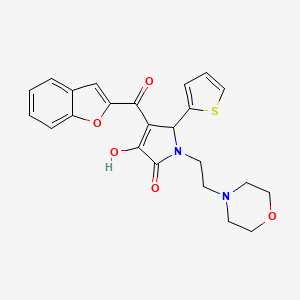
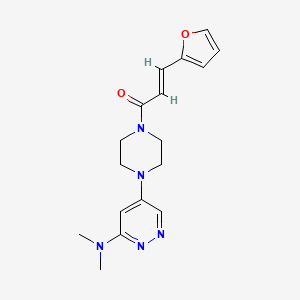
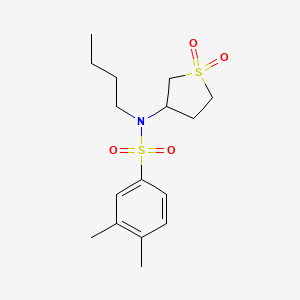
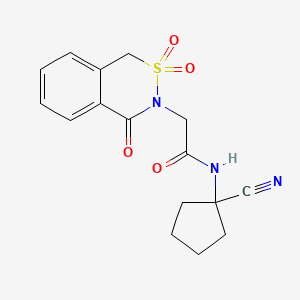
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2894589.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2894590.png)
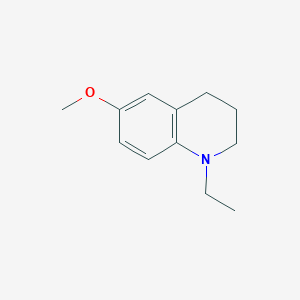
![2-(Pyridin-4-yl)benzo[d]oxazol-6-amine](/img/structure/B2894593.png)
